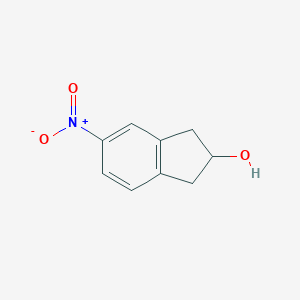

2-Hydroxy-5-nitroindane

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-nitro-2,3-dihydro-1H-inden-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c11-9-4-6-1-2-8(10(12)13)3-7(6)5-9/h1-3,9,11H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAPGHIYRAUSHOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=C1C=CC(=C2)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10395035 | |

| Record name | 2-Hydroxy-5-nitroindane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16513-67-0 | |

| Record name | 2-Hydroxy-5-nitroindane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Potential of a Functionalized Indane Scaffold

An In-depth Technical Guide to the Synthesis and Characterization of 2-Hydroxy-5-nitroindane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the synthesis and detailed characterization of this compound, a molecule of significant interest in medicinal chemistry and materials science. Given the limited direct literature on this specific compound, this document outlines a robust, proposed synthetic pathway grounded in established chemical principles. It further presents a full suite of predicted analytical data to serve as a benchmark for researchers undertaking its synthesis.

The indane scaffold is a privileged structure in drug discovery, offering a rigid bicyclic framework that can appropriately position functional groups for interaction with biological targets. The introduction of a hydroxyl group at the 2-position and a nitro group at the 5-position of the indane ring system creates a versatile chemical intermediate. The hydroxyl group can participate in hydrogen bonding or serve as a site for further derivatization, while the nitro group is a well-established precursor to an amino group, opening pathways to a diverse array of amides, sulfonamides, and heterocyclic structures. Consequently, this compound represents a valuable building block for the synthesis of novel therapeutic agents and functional materials.

Proposed Synthesis: Electrophilic Nitration of 2-Indanol

The most direct and logical synthetic route to this compound is the electrophilic aromatic substitution of the commercially available starting material, 2-indanol. The hydroxyl group and the alkyl portion of the indane ring are both ortho-, para-directing groups, activating the aromatic ring for electrophilic attack. The nitration is anticipated to occur primarily at the 5-position, which is para to one of the bridgehead carbons and sterically accessible.

Causality of Experimental Choices

The chosen nitrating agent is a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺), the active species in the reaction.[1][2] The reaction temperature is kept low (0-5 °C) to control the exothermic nature of the nitration and to minimize the formation of undesired byproducts, such as dinitrated or oxidized species.[3] Acetic acid is employed as a co-solvent to ensure the homogeneity of the reaction mixture, as 2-indanol has limited solubility in concentrated sulfuric acid alone.

Detailed Experimental Protocol

Safety First: Nitration reactions are highly exothermic and involve the use of strong, corrosive acids. All work must be conducted in a certified chemical fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield, must be worn at all times.[4][5][6][7] An ice bath should be readily available for emergency cooling.

Materials:

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Glacial Acetic Acid (CH₃COOH)

-

Ice

-

Deionized Water

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate

-

Hexanes

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-indanol (1.0 eq) in glacial acetic acid.

-

Cooling: Place the flask in an ice-salt bath and cool the solution to 0-5 °C with continuous stirring.

-

Preparation of Nitrating Mixture: In a separate, pre-cooled flask, slowly add concentrated sulfuric acid to concentrated nitric acid (1.1 eq) while maintaining the temperature below 10 °C.

-

Addition: Add the nitrating mixture dropwise to the cooled solution of 2-indanol over 30-60 minutes. The internal temperature of the reaction must be carefully monitored and maintained below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring. A precipitate is expected to form.

-

Work-up:

-

Allow the ice to melt completely. If a solid has precipitated, collect it by vacuum filtration and wash with cold deionized water.

-

If the product is oily, transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize residual acid), and brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to isolate this compound from any isomeric byproducts.[12][13]

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Comprehensive Characterization

A thorough characterization using multiple analytical techniques is essential to confirm the structure and assess the purity of the synthesized this compound. The following sections provide the predicted data for these analyses.

Predicted Spectroscopic and Analytical Data

The predicted data are summarized in the tables below. These predictions are derived from established principles of spectroscopy and analysis of structurally similar compounds.[14][15]

Table 1: Predicted Physical and Mass Spectrometry Data

| Parameter | Predicted Value |

| Molecular Formula | C₉H₉NO₃ |

| Molecular Weight | 179.17 g/mol |

| Appearance | Pale yellow solid |

| Melting Point | Not available; expected for a crystalline solid |

| Mass Spec (EI) [M]⁺• | m/z 179 |

| Key Fragment Ions | m/z 162 ([M-OH]⁺), 133 ([M-NO₂]⁺) |

Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | J (Hz) |

| H-4 | ~8.10 | d | 1H | ~2.0 |

| H-6 | ~8.05 | dd | 1H | ~8.5, 2.0 |

| H-7 | ~7.40 | d | 1H | ~8.5 |

| H-2 (CH-OH) | ~4.60 | p | 1H | ~6.0 |

| H-1, H-3 (CH₂) | ~3.25 & ~2.90 | m | 4H | - |

| OH | ~2.50 (variable) | br s | 1H | - |

Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-5 (C-NO₂) | ~147.0 |

| C-7a | ~146.5 |

| C-3a | ~141.0 |

| C-4 | ~124.0 |

| C-6 | ~122.5 |

| C-7 | ~120.0 |

| C-2 (CH-OH) | ~75.0 |

| C-1, C-3 (CH₂) | ~39.0 |

Table 4: Predicted FT-IR Data

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| O-H stretch (hydroxyl) | 3500 - 3200 (broad) |

| C-H stretch (aromatic) | 3100 - 3000 |

| C-H stretch (aliphatic) | 3000 - 2850 |

| N-O stretch (asymmetric) | 1550 - 1475 (strong) |

| C=C stretch (aromatic) | 1600 - 1450 |

| N-O stretch (symmetric) | 1360 - 1290 (strong) |

Rationale for Predicted Data

-

NMR Spectroscopy: In the ¹H NMR spectrum, the aromatic protons are significantly deshielded due to the electron-withdrawing effect of the nitro group, with protons ortho and para to the nitro group appearing furthest downfield.[16][17][18] The benzylic protons on C1 and C3 will be diastereotopic and are expected to show complex splitting patterns. In the ¹³C NMR spectrum, the carbon attached to the nitro group (C-5) and the carbons of the aromatic ring will be significantly downfield.[19][20]

-

Infrared Spectroscopy: The IR spectrum is expected to show a strong, broad absorption for the O-H stretch of the alcohol. Two very strong and characteristic bands for the asymmetric and symmetric N-O stretching of the aromatic nitro group will be prominent.[21][22][23][24][25]

-

Mass Spectrometry: Under electron ionization (EI), the molecular ion peak is expected at m/z 179. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (46 Da) and NO (30 Da).[26][27][28][29][30] The loss of a hydroxyl radical (17 Da) is also a plausible fragmentation pathway.

Characterization Workflow Diagram

Caption: Logical workflow for the characterization of this compound.

Conclusion

This technical guide presents a detailed and scientifically grounded approach to the synthesis and characterization of this compound. By leveraging the well-established chemistry of electrophilic nitration on the readily available 2-indanol, a clear and actionable synthetic protocol is provided. The comprehensive set of predicted analytical data offers a valuable reference for researchers to confirm the successful synthesis and purity of this promising chemical intermediate. The strategic placement of the hydroxyl and nitro functionalities on the rigid indane core makes this molecule a highly attractive building block for future applications in drug discovery and advanced materials development.

References

- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. vapourtec.com [vapourtec.com]

- 4. m.youtube.com [m.youtube.com]

- 5. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 6. ehs.washington.edu [ehs.washington.edu]

- 7. ehs.com [ehs.com]

- 8. Page loading... [wap.guidechem.com]

- 9. 2-Indanol | C9H10O | CID 77936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CAS Common Chemistry [commonchemistry.cas.org]

- 11. 2-Indanol | 4254-29-9 [chemicalbook.com]

- 12. WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process - Google Patents [patents.google.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. acdlabs.com [acdlabs.com]

- 17. youtube.com [youtube.com]

- 18. Visualizer loader [nmrdb.org]

- 19. Visualizer loader [nmrdb.org]

- 20. acdlabs.com [acdlabs.com]

- 21. orgchemboulder.com [orgchemboulder.com]

- 22. spectroscopyonline.com [spectroscopyonline.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]

- 29. benchchem.com [benchchem.com]

- 30. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Hydroxy-5-nitroindane

Abstract

2-Hydroxy-5-nitroindane is a functionalized indane derivative possessing a unique combination of a bicyclic core, a secondary alcohol, and an aromatic nitro group. While not extensively characterized in mainstream literature, its structural motifs suggest significant potential as a versatile building block in medicinal chemistry and materials science. The hydroxyl group offers a reactive site for esterification or etherification, the nitro group can be readily reduced to an amine for further functionalization, and the rigid indane scaffold provides a valuable template for conformational constraint in drug design. This guide synthesizes available data on its properties from computational predictions and spectral data from analogous compounds to provide a foundational reference for researchers. We present its core physicochemical properties, a proposed synthetic pathway, expected analytical characterizations, and a discussion of its potential applications and safety considerations.

Chemical Identity and Molecular Structure

This compound, also known as 5-Nitro-2-indanol, is identified by its indane core structure substituted at the 2-position with a hydroxyl group and at the 5-position with a nitro group.

-

IUPAC Name: 5-nitro-2,3-dihydro-1H-inden-2-ol

-

Molecular Formula: C₉H₉NO₃[1]

-

CAS Number: 76445-32-6

-

Canonical SMILES: C1C(C2=CC(=C(C=C2)C1)--INVALID-LINK--[O-])O

-

Molecular Weight: 179.17 g/mol [1]

-

Chemical Structure:

Source: PubChem CID 3685927[1]

Physicochemical Properties

Experimental data for this compound is limited. The following table consolidates computationally predicted properties from authoritative databases and expected properties based on structurally related analogs.

| Property | Value / Expected Range | Source / Rationale |

| Molecular Weight | 179.17 g/mol | PubChem[1] |

| XLogP3 | 1.6 | PubChem (Computed)[1] |

| Hydrogen Bond Donor Count | 1 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem (Computed)[1] |

| Rotatable Bond Count | 1 | PubChem (Computed)[1] |

| Appearance | Expected to be a pale yellow to brown solid | Based on analogs like 2-Hydroxy-5-nitrobenzaldehyde[2] |

| Melting Point | Not available. Expected > 90 °C | Analogs like 2-Hydroxy-5-nitrotoluene melt at 93-98 °C[3] |

| Boiling Point | Not available. Prone to decomposition at high temp. | Nitroaromatic compounds can have poor thermal stability[4] |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., Ethanol, DMSO, Acetone) | General property of polar organic molecules |

| pKa (Phenolic Proton) | ~7-8 | The electron-withdrawing nitro group lowers the pKa compared to unsubstituted phenols. |

Synthesis and Purification

Proposed Synthetic Workflow

The proposed synthesis involves the controlled nitration of 2-Indanol using a standard nitrating agent, followed by an aqueous workup and purification by recrystallization or column chromatography.

Caption: Proposed workflow for synthesis and purification of this compound.

Experimental Protocol (Predictive)

Causality Statement: The following protocol is designed based on standard procedures for the nitration of activated aromatic rings. Acetic anhydride is used as a solvent and scavenger to prevent side reactions. The low temperature is critical to control the exothermic reaction and minimize the formation of dinitrated and other byproducts.

-

Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 2-Indanol (1.0 eq) in acetic anhydride (5-10 volumes) and cool the mixture to 0 °C in an ice-salt bath.

-

Nitration: Slowly add a pre-chilled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (0.2 eq) dropwise via the dropping funnel. Maintain the internal temperature below 5 °C throughout the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase.

-

Workup: Once the starting material is consumed, slowly pour the reaction mixture into a beaker containing crushed ice (10-20 volumes). A precipitate should form.

-

Isolation: Stir the ice-water mixture until all the ice has melted. Collect the crude solid product by vacuum filtration, washing the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).

-

Purification: Dry the crude solid under vacuum. The primary impurity is likely the 4-nitro isomer. Purify the crude product via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane. Alternatively, recrystallization from an appropriate solvent system (e.g., ethanol/water) may be attempted.

-

Characterization: Confirm the structure and purity of the isolated product using NMR, IR, and Mass Spectrometry.

Spectroscopic and Analytical Characterization

The identity and purity of synthesized this compound would be confirmed using a suite of standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (in CDCl₃ or DMSO-d₆):

-

Aromatic Protons: Expect three distinct signals in the aromatic region (~7.5-8.5 ppm). The proton ortho to the nitro group (H-4) will be the most downfield, likely a doublet. The proton meta to the nitro group (H-6) will appear as a doublet of doublets, and the proton ortho to the C-1 methylene (H-7) will be a doublet.

-

Hydroxyl Proton: A broad singlet, whose chemical shift is concentration and solvent-dependent (typically 2-5 ppm).

-

Indane Protons: The methine proton at C-2 (CH-OH) will be a multiplet around 4.5-5.0 ppm. The four methylene protons at C-1 and C-3 will appear as complex multiplets in the aliphatic region (~2.8-3.5 ppm).

-

-

¹³C NMR (in CDCl₃ or DMSO-d₆):

-

Aromatic Carbons: Expect six signals. The carbon bearing the nitro group (C-5) and the quaternary carbons (C-3a, C-7a) will be significantly deshielded.

-

Aliphatic Carbons: The carbon bearing the hydroxyl group (C-2) will appear around 65-75 ppm. The two methylene carbons (C-1, C-3) will be found further upfield (~30-40 ppm).

-

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups.[5]

-

O-H Stretch: A strong, broad absorption band in the region of 3200-3500 cm⁻¹.

-

Aromatic C-H Stretch: Medium to weak bands just above 3000 cm⁻¹ (~3050-3150 cm⁻¹).

-

Aliphatic C-H Stretch: Medium bands just below 3000 cm⁻¹ (~2850-2960 cm⁻¹).

-

N-O Asymmetric Stretch: A strong, sharp absorption band around 1500-1550 cm⁻¹.[5]

-

N-O Symmetric Stretch: A strong, sharp absorption band around 1330-1370 cm⁻¹.[5]

-

C-O Stretch: A medium to strong band in the fingerprint region, ~1050-1150 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.[6]

-

Electrospray Ionization (ESI):

-

Positive Mode: Expect to observe the protonated molecule [M+H]⁺ at m/z 180.1.

-

Negative Mode: Expect to observe the deprotonated molecule [M-H]⁻ at m/z 178.1.

-

-

Expected Fragmentation: Common fragmentation pathways would include the loss of water (-18 Da), the loss of the nitro group (-46 Da), or combinations thereof.

Analytical Workflow Diagram

Caption: Typical analytical workflow for purity and identity confirmation.

Chemical Reactivity and Stability

-

Reactivity: The molecule possesses three key reactive sites:

-

Hydroxyl Group: Can undergo O-alkylation, acylation (esterification), or oxidation to the corresponding ketone (5-nitro-2-indanone).[7]

-

Nitro Group: Can be readily reduced to an amino group using standard reducing agents (e.g., SnCl₂, H₂/Pd-C, Na₂S₂O₄). This opens a vast pathway for derivatization into amides, sulfonamides, or for use in Sandmeyer reactions.

-

Aromatic Ring: The ring is deactivated towards further electrophilic substitution due to the nitro group. Nucleophilic aromatic substitution is possible under harsh conditions.

-

-

Stability: The compound should be stable under standard laboratory conditions (room temperature, protected from light). As a nitroaromatic compound, it may be sensitive to heat and shock, although the single nitro group makes it much less hazardous than polynitrated compounds.[4] It should be stored in a cool, dark place.

Applications in Research and Drug Development

This compound is a valuable scaffold for chemical biology and drug discovery.

-

Building Block for Libraries: The orthogonal reactivity of the hydroxyl and nitro groups makes it an ideal starting point for creating diverse chemical libraries for screening. The nitro group can serve as a masked amine.

-

Scaffold for Bioactive Molecules: The indane core is a known pharmacophore that provides conformational rigidity. It can be used to mimic phenyl or benzyl groups while restricting their rotation, which can lead to improved binding affinity and selectivity for biological targets.

-

Nitroaromatic Prodrugs: Nitroaromatic compounds are widely used as prodrugs for hypoxic cancer cells or as anti-infective agents.[8] The nitro group can be bioreduced in low-oxygen environments to a cytotoxic species, a strategy used in oncology.[8] This compound could serve as a precursor for such agents.

Safety and Handling

No specific toxicological data for this compound is available. However, based on related compounds like 5-Nitroindan, appropriate precautions must be taken.[9]

-

GHS Hazard Statements (Inferred):

-

Handling:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store away from heat and strong oxidizing agents.

-

References

- 1. This compound | C9H9NO3 | CID 3685927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Hydroxy-5-nitrobenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Determination of 5-nitroimidazoles and corresponding hydroxy metabolites in swine kidney by ultra-performance liquid chromatography coupled to electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-Nitro-2-indanone | C9H7NO3 | CID 1502066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis of a Universal 5-Nitroindole Ribonucleotide and Incorporation into RNA by a Viral RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5-Nitroindan | C9H9NO2 | CID 81940 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Nitroindane Scaffold: A Predictive Guide to Biological Activity and Therapeutic Potential

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Nitroindane derivatives represent a compelling, albeit relatively underexplored, class of heterocyclic compounds with significant therapeutic promise. By leveraging structure-activity relationship (SAR) data from analogous nitroaromatic systems, notably nitroindazoles and nitroindoles, this guide provides a predictive framework for the biological activities of nitroindane derivatives. We project potent antiparasitic, anticancer, and anti-inflammatory properties, primarily driven by the bioreduction of the nitro group, leading to the generation of cytotoxic reactive nitrogen species and subsequent oxidative stress. This document synthesizes current computational and experimental evidence, outlines detailed protocols for activity assessment, and proposes a strategic path for the development of novel nitroindane-based therapeutics.

Introduction: The Nitro Group as a Pharmacophore in Indane Scaffolds

The incorporation of a nitro group into organic molecules is a well-established strategy in medicinal chemistry for enhancing biological activity.[1][2] The nitro group, being a strong electron-withdrawing moiety, can profoundly influence the physicochemical properties of a parent scaffold, modulating its reactivity, lipophilicity, and interactions with biological targets.[1] While the indane core itself is a versatile scaffold found in various bioactive compounds, the addition of a nitro group is predicted to unlock a spectrum of therapeutic activities. This guide will extrapolate from the established bioactivities of related nitro-heterocycles to predict the potential of nitroindane derivatives.

Predicted Biological Activities of Nitroindane Derivatives

Based on extensive research into related nitro-containing heterocyclic compounds, we predict that nitroindane derivatives will exhibit significant activity in the following therapeutic areas:

Antiparasitic Activity

A substantial body of evidence supports the potent antiparasitic effects of nitro-heterocyclic compounds.[3][4][5][6][7] This activity is particularly prominent against protozoan parasites such as Leishmania, Trypanosoma, and Acanthamoeba.[3][4][5][8]

-

Antileishmanial Activity: Studies on 3-chloro-6-nitro-1H-indazole derivatives have demonstrated significant inhibitory potency against Leishmania infantum.[8] Molecular docking studies suggest that these compounds can bind to essential parasitic enzymes like trypanothione reductase (TryR).[8] It is highly probable that nitroindane derivatives will share this antileishmanial potential, with the nitro group being crucial for the mechanism of action.[5]

-

Antitrypanosomatid Activity: 5-Nitroindazoles have shown remarkable trypanocidal activity against Trypanosoma cruzi, the causative agent of Chagas disease.[3][9] The mechanism is believed to involve oxidative stress mediated by the nitro group.[3] Some derivatives have demonstrated efficacy equivalent to gentian violet in vitro and have shown promise in in vivo models.[3]

-

Amoebicidal Activity: Recent research has highlighted the effectiveness of 5-nitroindazole derivatives against both trophozoites and cysts of Acanthamoeba castellanii, with some compounds outperforming the reference drug chlorhexidine.[4]

The common thread across these antiparasitic activities is the bioreductive activation of the nitro group within the parasite, leading to the formation of cytotoxic reactive nitrogen species.[5][9][10]

Anticancer Activity

Nitro-containing compounds have a long history in oncology, and recent studies on nitroindoles have reinvigorated interest in this area.

-

Mechanism of Action: Substituted 5-nitroindole derivatives have been shown to act as c-Myc G-quadruplex binders.[11][12] By stabilizing these non-canonical DNA structures in the promoter regions of oncogenes like c-Myc, these compounds can downregulate gene expression, leading to cell-cycle arrest and apoptosis in cancer cells.[11][12] This mechanism is often accompanied by an increase in intracellular reactive oxygen species (ROS), further contributing to their anticancer effects.[11][12]

-

Structure-Activity Relationship (SAR): Research on 5-nitroindoles has indicated that the presence of the nitro group at the fifth position of the indole core is critical for binding to the c-Myc G-quadruplex.[12] It is plausible that nitroindane derivatives could be designed to mimic this interaction, offering a novel scaffold for the development of G-quadruplex stabilizing agents.

Anti-inflammatory Activity

The potential of nitro-heterocycles in treating inflammatory conditions has also been explored. A study combining in silico and in vivo screening identified nitroindazolinone derivatives as a promising new class of anti-inflammatory agents.[13]

-

In Vivo Efficacy: Certain nitroindazolinone derivatives have demonstrated potent anti-inflammatory activity in mouse models, with some completely abolishing edema and significantly reducing neutrophil infiltration.[13] This suggests that the nitro-substituted indazole scaffold can effectively modulate inflammatory pathways. Given the structural similarities, nitroindane derivatives warrant investigation for similar anti-inflammatory properties.

The Core Mechanism: Bioreduction of the Nitro Group

The biological activity of many nitroaromatic compounds is intrinsically linked to the enzymatic reduction of the nitro group.[14] This process is particularly crucial for their antiparasitic and some anticancer effects.

The proposed general mechanism involves a one-electron reduction of the nitro group by nitroreductase enzymes present in the target cells, forming a nitro anion radical.[9][15] In the presence of oxygen, this radical can be re-oxidized to the parent nitro compound in a futile cycle that generates superoxide anions, leading to oxidative stress. Under anaerobic or hypoxic conditions, further reduction can lead to the formation of nitroso and hydroxylamine intermediates, which are highly reactive and can damage cellular macromolecules such as DNA, proteins, and lipids.[6][9]

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. In vitro and in vivo antitrypanosomatid activity of 5-nitroindazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-Nitroindazole derivatives as potential therapeutic alternatives against Acanthamoeba castellanii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antileishmanial activity of 5-nitroindazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Computational Investigation of the Potential Antileishmanial Mechanism of the Nitroindazole Derivative VATR131 [mdpi.com]

- 8. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi [mdpi.com]

- 10. Trypanosoma cruzi: effect and mode of action of nitroimidazole and nitrofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of novel anti-inflammatory drug-like compounds by aligning in silico and in vivo screening: the nitroindazolinone chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Spectroscopic Analysis of 2-Hydroxy-5-nitroindane

This technical guide provides an in-depth exploration of the spectroscopic characterization of 2-Hydroxy-5-nitroindane, a molecule of interest in synthetic chemistry and drug development. We will dissect the structural information revealed by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals who require a detailed understanding of how to confirm the structure and purity of this compound through modern analytical techniques. The insights provided herein are based on established spectroscopic principles and comparative analysis with structurally related molecules.

Molecular Structure and Spectroscopic Overview

This compound possesses a bicyclic structure with a hydroxyl (-OH) and a nitro (-NO₂) group, which are key determinants of its chemical and spectroscopic properties. The indane framework consists of a benzene ring fused to a five-membered ring. The strategic placement of the hydroxyl and nitro groups creates a unique electronic environment that is reflected in its NMR, IR, and MS spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a combination of ¹H NMR, ¹³C NMR, and 2D NMR experiments provides a complete picture of its molecular structure.

Experimental Protocol: NMR Analysis

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

I. Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of high-purity this compound.

-

Solvent Selection: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for its non-exchangeable proton signal, which allows for the observation of labile protons like the hydroxyl proton.[1][2]

-

Transfer: Transfer the solution to a 5 mm NMR tube.

II. Instrument Setup & Data Acquisition

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion.

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse ('zg30').

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64 scans.

-

Relaxation Delay: 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse program ('zgpg30').

-

Spectral Width: 0-180 ppm.

-

Number of Scans: 1024-4096 scans.

-

Relaxation Delay: 2 seconds.

-

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the aromatic, aliphatic, and hydroxyl protons. The electron-withdrawing nature of the nitro group and the electron-donating effect of the hydroxyl group significantly influence the chemical shifts of the aromatic protons.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | ~8.0 - 8.2 | d | J ≈ 8.5 |

| H-4 | ~7.9 - 8.1 | dd | J ≈ 8.5, 2.0 |

| H-7 | ~7.0 - 7.2 | d | J ≈ 2.0 |

| -OH | ~5.0 - 6.0 | br s | - |

| H-2 (methine) | ~4.3 - 4.5 | m | - |

| H-1, H-3 (CH₂) | ~2.8 - 3.4 | m | - |

Interpretation:

-

Aromatic Protons: The protons on the aromatic ring are expected to be in the downfield region. H-4 and H-6 will be deshielded due to the strong electron-withdrawing effect of the nitro group. H-7, being ortho to the hydroxyl group, will be shielded relative to the other aromatic protons.

-

Aliphatic Protons: The protons of the five-membered ring (H-1, H-2, and H-3) will appear in the upfield region. The methine proton (H-2), being attached to the carbon bearing the hydroxyl group, will be the most downfield of the aliphatic protons.

-

Hydroxyl Proton: The hydroxyl proton will appear as a broad singlet, and its chemical shift can be concentration-dependent.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆, 100 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-5 | ~145 - 148 |

| C-7a | ~140 - 143 |

| C-3a | ~135 - 138 |

| C-6 | ~125 - 128 |

| C-4 | ~120 - 123 |

| C-7 | ~115 - 118 |

| C-2 | ~70 - 75 |

| C-1 | ~35 - 40 |

| C-3 | ~30 - 35 |

Interpretation:

-

Aromatic Carbons: The carbons attached to the nitro group (C-5) and the hydroxyl group (implied, not directly attached) will have their chemical shifts significantly affected. The quaternary carbons (C-3a, C-7a) will also be identifiable.

-

Aliphatic Carbons: The carbon bearing the hydroxyl group (C-2) will be the most downfield among the aliphatic carbons. The two methylene carbons (C-1 and C-3) will be in the upfield region.

2D NMR Correlations

To unambiguously assign the proton and carbon signals, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable.

-

COSY: Will show correlations between coupled protons, for instance, between H-1, H-2, and H-3 in the aliphatic ring, and between H-4 and H-6 in the aromatic ring.

-

HSQC: Will correlate each proton with its directly attached carbon, confirming the assignments made from the 1D spectra.

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: ATR-FTIR

Attenuated Total Reflectance (ATR) is a common sampling technique for solid samples.

-

Sample Preparation: Place a small amount of the solid this compound sample on the ATR crystal.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

Predicted IR Absorption Bands

The IR spectrum of this compound will be dominated by the characteristic vibrations of its functional groups.

Table 3: Predicted Characteristic IR Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (hydroxyl) | 3200 - 3500 | Broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 2960 | Medium |

| N-O stretch (asymmetric) | 1500 - 1550 | Strong |

| C=C stretch (aromatic) | 1450 - 1600 | Medium |

| N-O stretch (symmetric) | 1330 - 1370 | Strong |

| C-O stretch (hydroxyl) | 1000 - 1250 | Strong |

Interpretation:

-

O-H Stretch: A broad band in the 3200-3500 cm⁻¹ region is a clear indication of the hydroxyl group.[3]

-

N-O Stretches: Two strong absorption bands, one asymmetric around 1500-1550 cm⁻¹ and one symmetric around 1330-1370 cm⁻¹, are characteristic of the nitro group.[3]

-

C-H Stretches: The spectrum will show absorptions for both aromatic (above 3000 cm⁻¹) and aliphatic (below 3000 cm⁻¹) C-H bonds.

Caption: Experimental workflow for ATR-FTIR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol: ESI-MS

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules.

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in both positive and negative ion modes.

Predicted Mass Spectrum

The molecular weight of this compound (C₉H₉NO₃) is 179.17 g/mol .

-

Molecular Ion Peak: In positive ion mode, the [M+H]⁺ ion is expected at m/z 180. In negative ion mode, the [M-H]⁻ ion is expected at m/z 178.

-

Fragmentation Pattern: The molecule may undergo fragmentation, with common losses including H₂O (from the hydroxyl group) and NO₂.

Caption: Predicted fragmentation pathway for this compound.

Integrated Spectroscopic Analysis

The combination of NMR, IR, and MS data provides a comprehensive and self-validating confirmation of the structure of this compound.

-

MS confirms the molecular weight.

-

IR identifies the key functional groups (-OH, -NO₂, aromatic ring).

-

NMR elucidates the precise connectivity of atoms in the carbon-hydrogen framework.

This integrated approach ensures a high degree of confidence in the structural assignment and purity assessment of the compound, which is essential for its application in research and development.

References

2-Hydroxy-5-nitroindane: A Privileged Scaffold for Next-Generation Therapeutics

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indane scaffold represents a "privileged" structural motif in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents. Its rigid, bicyclic framework provides a unique three-dimensional architecture for the precise spatial orientation of pharmacophoric elements. When functionalized with a nitro group—a potent electron-withdrawing moiety known to modulate drug metabolism and confer unique biological activities—the resulting 2-Hydroxy-5-nitroindane emerges as a molecule of considerable interest for drug discovery. This technical guide explores the untapped potential of this compound, offering a comprehensive analysis of its synthesis, physicochemical properties, and prospective applications in oncology, inflammation, and infectious diseases. We present detailed, field-proven experimental protocols and conceptual frameworks to empower researchers to unlock the therapeutic promise of this versatile chemical entity.

The Strategic Advantage of the Indane Scaffold

The indane ring system, a fusion of a benzene ring and a cyclopentane ring, is a recurring feature in a multitude of biologically active natural products and synthetic pharmaceuticals.[1][2] Its prevalence is not coincidental but rather a testament to its favorable drug-like properties. The rigidity of the indane backbone reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency.[2] Furthermore, the defined stereochemistry of substituted indanes allows for the exploration of chiral interactions with target proteins, a critical aspect of modern drug design.

Notable examples of indane-containing drugs include:

-

Donepezil: An acetylcholinesterase inhibitor used in the management of Alzheimer's disease.[3][4]

-

Indinavir: A protease inhibitor that has been a cornerstone of highly active antiretroviral therapy (HAART) for HIV/AIDS.[5][6]

-

Sulindac: A non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties.[1]

The therapeutic diversity of these molecules underscores the versatility of the indane scaffold as a template for designing novel therapeutics targeting a wide array of biological pathways.[2][6]

The Nitro Group: More Than Just an Electron-Withdrawing Group

The nitroaromatic group is a unique and powerful functional group in drug design.[7][8] Its strong electron-withdrawing nature can profoundly influence a molecule's acidity, basicity, and susceptibility to metabolic enzymes.[3][9] This electronic modulation can enhance binding affinity to target proteins and alter pharmacokinetic profiles.[8][10]

Historically, the presence of a nitro group has been associated with toxicity concerns.[11][12] However, contemporary medicinal chemistry has harnessed the bioreductive activation of nitro groups as a sophisticated strategy for selective therapeutic action.[12][13] In the hypoxic microenvironment of solid tumors or anaerobic bacteria, nitroreductases can reduce the nitro group to generate cytotoxic reactive nitrogen species, leading to targeted cell death.[3][13] This prodrug approach has been successfully employed in the development of anticancer and antimicrobial agents.[13][14]

Physicochemical Properties of this compound

A comprehensive understanding of a molecule's physicochemical properties is fundamental to predicting its behavior in biological systems. The table below summarizes the key computed properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₃ | [15] |

| Molecular Weight | 179.17 g/mol | [15] |

| XLogP3 | 1.6 | [15] |

| Hydrogen Bond Donor Count | 1 | [15] |

| Hydrogen Bond Acceptor Count | 3 | [15] |

| Rotatable Bond Count | 1 | [15] |

These properties suggest that this compound possesses good "drug-likeness" according to Lipinski's Rule of Five, indicating a higher likelihood of oral bioavailability. The presence of both hydrogen bond donor (hydroxyl group) and acceptor (hydroxyl and nitro groups) functionalities suggests the potential for specific and directional interactions with biological targets.

Proposed Synthesis of this compound and its Derivatives

While a specific, dedicated synthesis for this compound is not extensively reported, a plausible and efficient synthetic route can be designed based on well-established organic chemistry principles and analogous transformations. The following multi-step synthesis is proposed, starting from commercially available 1-indanone.

Experimental Protocol: A Proposed Synthetic Pathway

Step 1: Nitration of 1-Indanone

-

Rationale: Electrophilic aromatic substitution is a fundamental reaction to introduce a nitro group onto the aromatic ring of 1-indanone. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid.

-

Procedure:

-

To a stirred solution of 1-indanone (1 equivalent) in concentrated sulfuric acid, cooled to 0°C in an ice bath, add a mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-nitro-1-indanone.

-

Step 2: Reduction of the Ketone

-

Rationale: The ketone functionality of 5-nitro-1-indanone can be selectively reduced to a hydroxyl group using a mild reducing agent like sodium borohydride. This reduction introduces the "hydroxy" component of the target molecule.

-

Procedure:

-

Dissolve 5-nitro-1-indanone (1 equivalent) in methanol or ethanol at room temperature.

-

Add sodium borohydride (1.5 equivalents) portion-wise to the solution.

-

Stir the reaction mixture for 1-2 hours at room temperature.

-

Monitor the reaction by TLC.

-

Once the starting material is consumed, quench the reaction by the slow addition of water.

-

Remove the solvent under reduced pressure and extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain crude this compound.

-

Purify the product by column chromatography on silica gel.

-

Figure 1: Proposed synthetic workflow for this compound.

Potential Applications in Medicinal Chemistry

The unique combination of the indane scaffold and the nitro-hydroxyl functionalization positions this compound as a promising starting point for the development of novel therapeutics in several key areas.

Anticancer Drug Discovery

-

Hypoxia-Activated Prodrugs: The nitroaromatic moiety can be bioreduced in the hypoxic environment of solid tumors to generate cytotoxic species.[3][13] this compound could serve as a scaffold for developing hypoxia-selective anticancer agents, minimizing off-target toxicity.

-

Inhibition of Cancer-Related Enzymes: The indane core is present in molecules that inhibit critical enzymes in cancer progression.[1][2] Derivatives of this compound could be designed to target kinases, phosphatases, or other enzymes involved in oncogenic signaling pathways.

Figure 2: Hypothesized mechanism of action for a this compound-based anticancer prodrug.

Anti-Inflammatory Agents

-

Modulation of Inflammatory Pathways: The indanone core is found in the anti-inflammatory drug Sulindac.[1] Derivatives of this compound could be explored for their ability to inhibit key inflammatory mediators such as cyclooxygenases (COX-1/COX-2), lipoxygenases, or pro-inflammatory cytokines.[10]

-

Nitric Oxide Donation: The nitro group, under certain biological conditions, can be a source of nitric oxide (NO), a key signaling molecule with complex roles in inflammation.[3] Judicious molecular design could lead to controlled NO release, offering therapeutic benefits in inflammatory conditions.

Antimicrobial Agents

-

Targeting Anaerobic Bacteria: Similar to the anticancer approach, the nitro group can be selectively reduced by anaerobic bacteria, leading to the formation of toxic metabolites that disrupt essential cellular processes.[9] This makes this compound an attractive scaffold for developing novel antibiotics against anaerobic and microaerophilic pathogens.

-

Inhibition of Essential Bacterial Enzymes: The indane moiety can be functionalized to target specific bacterial enzymes that are essential for survival, offering a different mechanism of antimicrobial action.

In Vitro Evaluation: A Step-by-Step Guide

A robust in vitro screening cascade is essential to validate the therapeutic potential of this compound and its derivatives.

Anticancer Activity Screening

Protocol: MTT Cell Viability Assay

-

Objective: To assess the cytotoxic effects of the test compounds on cancer cell lines.

-

Materials:

-

Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

-

-

Procedure:

-

Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compounds and a vehicle control for 48-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.[7][8]

-

Anti-Inflammatory Activity Screening

Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide Production in Macrophages

-

Objective: To evaluate the ability of the test compounds to inhibit the production of nitric oxide, a key inflammatory mediator.

-

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Complete cell culture medium

-

96-well plates

-

Lipopolysaccharide (LPS)

-

Griess Reagent

-

Sodium nitrite standard solution

-

Microplate reader

-

-

Procedure:

-

Seed macrophage cells in 96-well plates and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce nitric oxide production.

-

Collect the cell culture supernatant.

-

Add Griess Reagent to the supernatant and incubate for 15 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of inhibition of nitric oxide production.[10][14]

-

Antimicrobial Activity Screening

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

-

Objective: To determine the lowest concentration of the test compounds that inhibits the visible growth of a microorganism.

-

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

-

96-well plates

-

Bacterial inoculum standardized to a specific turbidity (e.g., 0.5 McFarland standard)

-

Microplate reader or visual inspection

-

-

Procedure:

-

Prepare serial two-fold dilutions of the test compounds in the growth medium in a 96-well plate.

-

Inoculate each well with the standardized bacterial suspension.

-

Include positive (bacteria and medium) and negative (medium only) controls.

-

Incubate the plates at the optimal temperature for the specific bacterium (e.g., 37°C) for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the optical density with a microplate reader.[16][17]

-

Future Directions and Conclusion

This compound represents a largely unexplored yet highly promising scaffold for medicinal chemistry. The strategic combination of the privileged indane core with the versatile nitro-hydroxyl functionality opens up a vast chemical space for the design of novel therapeutics.

Future research should focus on:

-

Synthesis of a diverse library of derivatives: Modification of the hydroxyl and nitro groups, as well as substitution on the aliphatic and aromatic rings, will be crucial for establishing structure-activity relationships (SAR).

-

Bioisosteric replacement: Replacing the nitro group with other electron-withdrawing groups (e.g., cyano, sulfone) or the indane ring with other bicyclic systems could lead to compounds with improved efficacy and safety profiles.[18][19]

-

In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways modulated by the most active compounds will be essential for their further development.

References

- 1. In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. superchemistryclasses.com [superchemistryclasses.com]

- 3. svedbergopen.com [svedbergopen.com]

- 4. A standard operating procedure for an enzymatic activity inhibition assay [ouci.dntb.gov.ua]

- 5. In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. noblelifesci.com [noblelifesci.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. ir.vistas.ac.in [ir.vistas.ac.in]

- 11. mdpi.com [mdpi.com]

- 12. Nitro-Group-Containing Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 18. Ring Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 19. Bioisosteric Replacements [cambridgemedchemconsulting.com]

In silico modeling of 2-Hydroxy-5-nitroindane receptor binding

An In-Depth Technical Guide: In Silico Modeling of 2-Hydroxy-5-nitroindane Receptor Binding

This guide provides a comprehensive, technically-grounded walkthrough for modeling the interaction between the small molecule this compound and a putative protein target. We will navigate the complete in silico workflow, from initial system preparation and molecular docking to the dynamic validation and quantitative affinity estimation through molecular dynamics simulations and free energy calculations. The protocols described herein are designed to be a self-validating system, where each successive step builds upon and scrutinizes the results of the previous one, ensuring scientific rigor and trustworthiness.

Introduction: The Rationale for In Silico Investigation

This compound is a substituted aromatic compound whose versatile functional groups suggest potential biological activity.[1] The indane scaffold is present in molecules targeting various receptors, and the nitro group, while sometimes a liability, is a key feature in many bioactive compounds.[2] Specifically, structurally related inden-1-one derivatives have shown high affinity for serotonin receptors, such as the 5-HT7 receptor.[3] Given these precedents, investigating the binding of this compound to a serotonin receptor is a logical starting point for virtual screening and hypothesis generation.

Modern drug discovery leverages in silico, or computer-aided, methods to accelerate the identification and optimization of lead compounds, saving significant time and resources.[4][5] By predicting how a ligand like this compound might bind to a target protein at an atomic level, we can generate actionable hypotheses about its mechanism of action and guide further experimental work.[6]

This guide will use the human 5-hydroxytryptamine 2B (5-HT2B) receptor as an exemplary target. The 5-HT2B receptor is a G protein-coupled receptor (GPCR) implicated in numerous physiological and pathological processes, making it a relevant drug target.[7] We will proceed under the hypothesis that this compound is a potential modulator of this receptor.

Part 1: Foundational Workflow & System Preparation

A robust computational study begins with meticulous preparation of both the ligand and the receptor. The quality of these initial structures directly dictates the reliability of all subsequent calculations.

Core In Silico Workflow

The overall methodology follows a multi-stage process designed to funnel potential binding hypotheses through progressively more rigorous computational scrutiny.

Caption: High-level workflow for in silico receptor binding analysis.

Experimental Protocol: Ligand Preparation

The goal is to generate a physically realistic, low-energy 3D conformation of this compound.

-

Obtain 2D Structure: Draw this compound in a chemical sketcher or retrieve its structure from a database like PubChem.[8] Save the structure in a common format like SMILES or SDF.

-

Generate 3D Coordinates: Use a tool like Open Babel to convert the 2D representation into a 3D structure. This initial model will likely have unrealistic bond lengths and angles.

-

Energy Minimization & Charge Assignment: This is the most critical step. A molecular mechanics force field is used to optimize the geometry to a low-energy state. The choice of force field is crucial; for small organic molecules, generalized force fields like GAFF (General Amber Force Field) are standard.[9]

-

Causality: An unminimized structure contains steric clashes and strain, which would produce artifacts in docking and simulation.

-

Protocol: Use a tool like Avogadro for interactive minimization or an automated server like the LigParGen server, which can generate GROMACS-compatible topology files with OPLS-AAM parameters and CM1A charges. This step assigns partial atomic charges, which are essential for calculating electrostatic interactions.

-

-

Final Output: The result is a ligand.pdb or ligand.mol2 file containing the optimized 3D coordinates and a topology file (ligand.itp) for later simulation steps.

Experimental Protocol: Receptor Preparation

We will use the crystal structure of the human 5-HT2B receptor in complex with an antagonist (PDB ID: 4IB4) as our starting point.

-

Obtain Receptor Structure: Download the PDB file for 4IB4 from the RCSB Protein Data Bank.

-

Clean the PDB File: The crystal structure contains non-protein atoms (water, ions, co-crystallized ligands) that must be removed.[10]

-

Causality: Water molecules are typically removed from the binding site to allow the new ligand to dock. Co-crystallized ligands must be removed to make the binding site available.

-

Protocol: Open the PDB file in a molecular viewer like UCSF Chimera or PyMOL. Delete all water molecules (HOH). Delete the original ligand (in this PDB, "ERG"). Save the cleaned protein structure as receptor.pdb.

-

-

Protonation and Repair: PDB files often lack hydrogen atoms. They must be added, and the protonation states of ionizable residues (like Histidine, Aspartate, Glutamate) must be determined at a physiological pH (e.g., 7.4).

-

Causality: Hydrogen atoms are critical for defining the shape of the binding pocket and for forming hydrogen bonds, a key component of ligand binding.[11]

-

Protocol: Use a tool like pdb2gmx from the GROMACS package.[12] This tool adds hydrogens and generates a protein topology based on a chosen force field. The CHARMM36 force field is a robust and widely used option for protein simulations.[12][13]

Select the CHARMM36 force field when prompted. This command generates the processed structure (receptor_processed.gro) and the corresponding topology (topol.top).

-

Part 2: Molecular Docking: Predicting the Binding Pose

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[14] It is a trade-off between speed and accuracy, providing a fast method to generate plausible binding hypotheses.

Experimental Protocol: AutoDock Vina Docking

We will use AutoDock Tools to prepare the files and AutoDock Vina to perform the docking.[4][15]

-

Prepare Receptor for Vina: Convert the cleaned receptor.pdb file to the PDBQT format using AutoDock Tools. This involves adding polar hydrogens and assigning Gasteiger charges.[10]

-

Prepare Ligand for Vina: Convert the energy-minimized ligand.pdb file to the PDBQT format. This step defines the rotatable bonds in the ligand.[11]

-

Define the Search Space (Grid Box): The docking algorithm needs to know where to search for a binding site. We define a 3D grid box that encompasses the known binding pocket of the 5-HT2B receptor.

-

Causality: Limiting the search space to the active site increases the efficiency and accuracy of the docking run. The location can be determined from the position of the co-crystallized ligand in the original PDB file or from literature.

-

Protocol: In AutoDock Tools, center the grid box on the active site residues and adjust its size to be large enough to accommodate the ligand in any orientation. A typical size is 25 x 25 x 25 Å. Save the grid parameters.

-

-

Run AutoDock Vina: Execute the docking run from the command line, providing the prepared receptor, ligand, and grid configuration files.

-

Analyze Docking Results: Vina will output several binding poses, ranked by a scoring function (binding affinity in kcal/mol).[14] The top-ranked pose is the most likely binding orientation according to the scoring function. Visualize this pose in complex with the receptor using PyMOL or Chimera to inspect the interactions.

Part 3: Molecular Dynamics (MD) Simulation: Assessing Complex Stability

While docking provides a static snapshot, MD simulations offer a dynamic view of the protein-ligand complex, allowing us to assess the stability of the predicted binding pose over time in a simulated physiological environment.[16] A stable pose in an MD simulation adds significant confidence to the docking result.

Experimental Protocol: GROMACS Simulation

This protocol outlines the setup and execution of an MD simulation for the top-ranked protein-ligand complex from docking.[9][13]

-

Merge Protein and Ligand: Combine the coordinate files of the receptor (receptor_processed.gro) and the docked ligand pose (ligand.pdb) into a single complex file (complex.gro).[12]

-

Update Topology: Modify the main topology file (topol.top) to include the ligand's topology file (ligand.itp) that was generated during ligand preparation.

-

Create a Simulation Box: Define a periodic simulation box (e.g., a cube) around the complex, ensuring a minimum distance (e.g., 1.0 nm) between the complex and the box edge.

-

Causality: The periodic boundary condition simulates an infinite system, avoiding edge effects. The buffer distance ensures the complex does not interact with its own image.

-

-

Solvation: Fill the simulation box with water molecules.

-

Adding Ions: Neutralize the system's net charge by adding ions (e.g., Na+ or Cl-). An ionized environment is more physiologically realistic.

-

Equilibration: Perform two short, restrained simulations to equilibrate the system.

-

NVT Ensemble (Constant Number of particles, Volume, Temperature): Equilibrate the temperature of the system. The protein and ligand heavy atoms are typically restrained to allow the solvent to relax around them. [9] * NPT Ensemble (Constant Number of particles, Pressure, Temperature): Equilibrate the pressure and density of the system to realistic values. [9]8. Production MD: Run the final, unrestrained simulation for a duration sufficient to observe the stability of the complex (e.g., 100 nanoseconds).

-

Part 4: Post-Simulation Analysis & Binding Affinity

The output of the MD simulation is a trajectory file containing the atomic coordinates at every time step. This trajectory is a rich source of information about the system's behavior.

Trajectory Analysis

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD for both indicates that the system has reached equilibrium and the ligand is not drifting out of the binding pocket.

-

Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each protein residue to identify flexible and rigid regions. High fluctuation in binding site residues could indicate an unstable interaction.

-

Interaction Analysis: Analyze the trajectory to identify persistent hydrogen bonds, hydrophobic contacts, and other interactions between the ligand and specific receptor residues.

Binding Free Energy Calculation

End-point methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are popular for estimating the binding free energy from MD snapshots. [17]

-

Causality & Logic: These methods calculate the free energy of the complex, the free receptor, and the free ligand, and then compute the difference. [17][18]The calculation is performed on a series of snapshots from the stable portion of the MD trajectory to average out thermal fluctuations.

-

Protocol:

-

Extract snapshots from the production MD trajectory.

-

Use a script like gmx_MMPBSA to perform the calculations. [19]This involves calculating the molecular mechanics energy, the polar solvation energy (via PB or GB models), and the nonpolar solvation energy.

-

The final output is an estimated binding free energy (ΔG_bind) and its components.

-

Data Presentation

Quantitative results should be summarized for clarity.

Table 1: Molecular Docking and Binding Free Energy Results

| Metric | Value | Unit | Interpretation |

| Docking Score (Vina) | -8.5 | kcal/mol | Initial predicted affinity; strong interaction. |

| Est. ΔG_bind (MM/PBSA) | -35.2 ± 4.5 | kcal/mol | MD-refined affinity; includes solvation effects. |

| - van der Waals Energy | -45.8 | kcal/mol | Favorable contribution from shape complementarity. |

| - Electrostatic Energy | -15.1 | kcal/mol | Favorable contribution from polar interactions. |

| - Polar Solvation Energy | +30.2 | kcal/mol | Unfavorable; cost of desolvating polar groups. |

| - Nonpolar Solvation Energy | -4.5 | kcal/mol | Favorable contribution from hydrophobic effect. |

Visualization of Interactions

A diagram of the final, stable binding pose helps to communicate the key interactions driving the binding.

Caption: Key interactions of this compound in the 5-HT2B pocket.

Trustworthiness: A Self-Validating System

The strength of this multi-stage approach lies in its inherent system of checks and balances.

-

Docking as a Hypothesis Generator: Docking quickly samples many possible binding modes, but its scoring functions are approximate. We treat the top-ranked pose not as a final answer, but as the most plausible hypothesis to test further.

-

MD Simulation as a Validator: The MD simulation subjects the static docked pose to the rigors of physics in a dynamic, solvated environment. If the ligand remains stably bound in its initial pose throughout a long simulation (e.g., stable RMSD), it validates the docking result. If it drifts away, the initial hypothesis is invalidated, and one might consider simulating a lower-ranked docking pose.

-

Binding Free Energy as a Refined Estimate: MM/PBSA calculations provide a more physically realistic estimation of binding affinity than docking scores because they are derived from a more rigorous physical model and incorporate ensemble averaging and solvation effects. [19][20]A favorable ΔG_bind further strengthens the hypothesis of a stable interaction.

By integrating these methods, we build a robust case for a specific binding mode that is far more trustworthy than the output of any single method alone. The ultimate validation, however, always remains experimental confirmation.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Design and discovery of a high affinity, selective and β-arrestin biased 5-HT7 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In silico / Computer-Aided Drug Design (CADD) - CHEMDIV INC. [chemdiv.com]

- 5. In Silico Structure-Based Approaches to Discover Protein-Protein Interaction-Targeting Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structure, Function, and Pharmaceutical Ligands of 5-Hydroxytryptamine 2B Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Directory of in silico Drug Design tools [click2drug.org]

- 9. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]

- 10. sites.ualberta.ca [sites.ualberta.ca]

- 11. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]

- 12. bioinformaticsreview.com [bioinformaticsreview.com]

- 13. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 14. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Protein-Ligand Complex [mdtutorials.com]

- 17. Understanding the impact of binding free energy and kinetics calculations in modern drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Developing end-point methods for absolute binding free energy calculation using the Boltzmann-quasiharmonic model - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. dasher.wustl.edu [dasher.wustl.edu]

Toxicity and safety profile of substituted nitroaromatics

An In-depth Technical Guide to the Toxicity and Safety Profile of Substituted Nitroaromatics

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Foreword: The Nitroaromatic Paradox in Drug Development

Substituted nitroaromatic compounds represent a class of molecules with remarkable therapeutic potential, spanning applications from antibiotics and antiprotozoal agents to oncology.[1][2] However, their utility is often shadowed by a significant toxicological risk profile. The very chemical features that confer biological activity—primarily the electron-withdrawing nature of the nitro group—are also the drivers of their toxicity.[1] This guide is designed to provide drug development professionals with a comprehensive understanding of the mechanisms underpinning nitroaromatic toxicity, the structural factors that govern it, and a robust framework for its assessment. Our objective is not merely to list protocols but to instill a deep, mechanistic understanding that enables proactive, science-driven decision-making in the development of safer, more effective therapeutics.

Chapter 1: The Core Mechanism: Reductive Bioactivation and the Genesis of Oxidative Stress

The central tenet of nitroaromatic toxicity is metabolic activation. Unlike many xenobiotics that are detoxified by metabolism, nitroaromatics are often converted into more reactive, toxic species. This process, known as reductive bioactivation, is the primary initiator of cellular damage.

The toxicity is not typically caused by the parent nitroaromatic compound itself but by its metabolic derivatives.[3] The process is a stepwise enzymatic reduction of the nitro (-NO₂) group, which can occur under both aerobic and anaerobic conditions. This reduction is catalyzed by a variety of nitroreductases, including NADPH:cytochrome P450 reductase in the endoplasmic reticulum and other reductases found in the cytosol, mitochondria, and even gut microflora.[4][5][6]

The key steps in this pathway are:

-

One-Electron Reduction: The nitroaromatic compound (Ar-NO₂) accepts an electron to form a highly unstable nitro anion radical (Ar-NO₂⁻•).[4][7]

-

Futile Cycling and ROS Generation: In the presence of oxygen, this nitro anion radical can rapidly transfer its electron to molecular oxygen (O₂), regenerating the parent nitroaromatic compound and producing a superoxide anion radical (O₂⁻•).[1] This "futile cycling" can occur repeatedly, creating a catalytic loop that generates significant amounts of reactive oxygen species (ROS), leading to severe oxidative stress.[3][8]

-

Further Reduction: Under low-oxygen conditions or with specific enzymes, the nitro anion radical can be further reduced. A two-electron reduction leads to a nitrosoaromatic intermediate (Ar-NO).[4][9]

-

Formation of the Ultimate Toxicant: Another two-electron reduction converts the nitroso intermediate into a N-hydroxylaminoaromatic (Ar-NHOH).[4][9] This hydroxylamine derivative is often the ultimate or proximate carcinogen and toxicant. It is a potent nucleophile that can form covalent adducts with critical cellular macromolecules, including proteins and, most importantly, DNA.[9][10]

This cascade of reactive intermediates—nitro anion radicals, superoxide, nitroso compounds, and hydroxylamines—disrupts cellular homeostasis, damages organelles, and compromises the integrity of genetic material.

Caption: Reductive bioactivation pathway of nitroaromatics.

Chapter 2: Key Toxicological Endpoints of Concern

The reactive metabolites generated via reductive bioactivation can precipitate a range of toxicological outcomes. For drug development professionals, the most critical endpoints to monitor are genotoxicity and organ-specific toxicities, particularly hepatotoxicity.

Genotoxicity and Mutagenicity

Many nitroaromatic compounds are potent mutagens and carcinogens.[8][11] This activity is a direct consequence of the N-hydroxylaminoaromatic metabolite forming covalent adducts with DNA bases.[9][10] These DNA adducts can lead to replication errors, resulting in point mutations and chromosomal aberrations.[12]

-

Mechanism of Action: The N-hydroxyamino metabolite can be further activated through O-esterification by cellular sulfotransferases or acetyltransferases, creating a highly reactive nitrenium ion that readily attacks nucleophilic sites on DNA, primarily at the C8 and N2 positions of guanine.[9]

-